1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Übersicht

Beschreibung

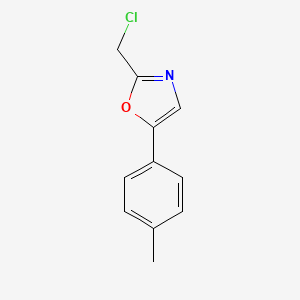

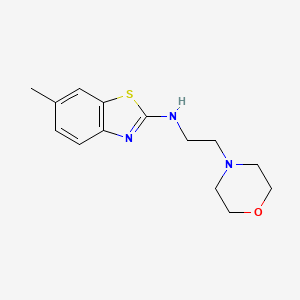

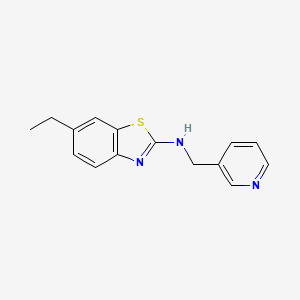

The compound contains a 1H-1,2,3-triazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The trifluoromethyl group (CF3) is a common substituent in organic chemistry with the formula -CF3 .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic rings and the various substituents attached to them. The exact structure would depend on the specific locations of these substituents on the rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups are often quite stable, but can undergo reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl groups are often used to modify the properties of compounds, such as their lipophilicity, acidity, and metabolic stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Regioselective pyridine metallation chemistry was used to produce N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide, exhibiting NK-1 antagonist activity (Jungheim et al., 2006).

- Pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester were synthesized and characterized, offering insights into molecular structures and theoretical calculations (Shen et al., 2012).

Antimicrobial Applications

- Synthesis of pyrazolo[1,5-a]pyrimidines and related compounds containing the triazole moiety, with some showing competitive antimicrobial activities to typical antibacterial and antifungal drugs (Abdelhamid et al., 2016).

- A new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds showed broad-spectrum antimicrobial activities (Bhat et al., 2016).

Structural Diversity and Coordination Polymers

- Investigation into the influence of the positional isomeric effect on the structures of polymer complexes using ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate and related compounds (Cisterna et al., 2018).

- Nucleophilic substitution in quaternary salts of NN'-linked biazoles and related systems, highlighting reactions of dicationic and monocationic N,N′-linked biazoles (Castellanos et al., 1985).

Fungicidal and Kinase Inhibition

- Synthesis of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety with demonstrated moderate to high fungicidal activities (Bai et al., 2020).

- Development of a scalable synthesis for the potent kinase inhibitor BMS-986236, a derivative of 1,2,4-triazole (Arunachalam et al., 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . The interaction between the compound and its targets results in the attenuation of secondary metabolism and thwarts bacterial growth .

Biochemical Pathways

The compound affects the biochemical pathways involving PPTases. PPTases are involved in a variety of cellular processes, including fatty acid synthesis, polyketide synthesis, and nonribosomal peptide synthesis . By inhibiting PPTases, the compound disrupts these pathways and their downstream effects, leading to the attenuation of bacterial growth .

Pharmacokinetics

An advanced analogue of this series was found to have favorable in vitro adme properties and in vivo pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of the compound’s action include the attenuation of secondary metabolism in bacteria and the thwarting of bacterial growth . An advanced analogue of this series was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against the compound

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction attenuates secondary metabolism and thwarts bacterial growth. Additionally, the compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial phosphopantetheinyl transferase, leading to reduced bacterial growth . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to bacterial phosphopantetheinyl transferase, inhibiting its activity and thereby reducing bacterial growth . This inhibition is achieved through bioisosteric replacement of the thiourea, which enhances the compound’s potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its inhibitory effects on bacterial growth over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased inhibition of bacterial growth . At high doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolic pathways have been studied to understand its role in biochemical reactions and its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its inhibitory effects on bacterial growth .

Eigenschaften

IUPAC Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3N6O/c11-6-1-5(10(12,13)14)2-16-7(6)3-20-4-8(17-19-20)9(15)18-21/h1-2,4,21H,3H2,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBMZJGIKSEIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=NO)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B1415698.png)

![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)

![N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)

![3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415712.png)